molecular formula C10H19Cl2N3S B021562 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride CAS No. 104617-85-8

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride

Cat. No.: B021562
CAS No.: 104617-85-8
M. Wt: 284.2 g/mol
InChI Key: QMNWXHSYPXQFSK-UHFFFAOYSA-N
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Description

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H19Cl2N3S and its molecular weight is 284.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

104617-85-8

Molecular Formula

C10H19Cl2N3S

Molecular Weight

284.2 g/mol

IUPAC Name

6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H

InChI Key

QMNWXHSYPXQFSK-UHFFFAOYSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Synonyms

PRAMIPEXOLE 2HCL

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An alternate method for conversion of the sulfonate or halide salts of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole to an HCl salt involves the use of a concentrated solution of HCl and isopropyl acetate (IPAC). A sulfonate or halide salt of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole may be taken up in IPAC and cooled to 15° C. HCl (gas) may be bubbled into the slurry for about 1 hour, after which the mixture may be filtered, washed with IPAC and dried under vacuum at room temperature to afford a 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride salt. A detailed example of this synthesis may be found in Example 9.
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Synthesis routes and methods II

Procedure details

In another embodiment, of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate or halide salts (8) may be converted to an HCl salt using a concentrated solution of HCl and isopropyl acetate (IPAC). In such embodiments, 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate or halide salt (8) may be dissolved in IPAC and cooled to about 15° C. HCl (gas) may then be bubbled into the slurry for from about 0.5 hours to 3 hours to produce 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride (10), after which the mixture may be filtered, washed with an inert solvent, such as, for example, IPAC and dried under vacuum at room temperature. A detailed example of this synthesis may be found in Example 13.
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